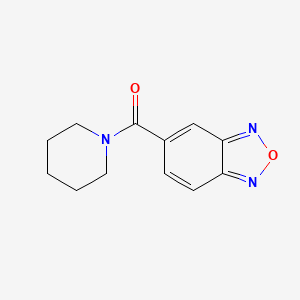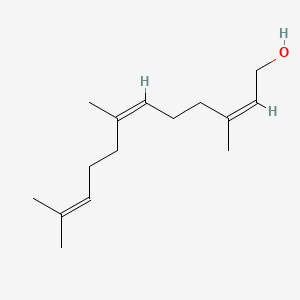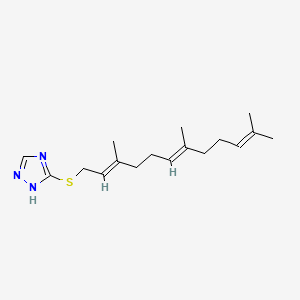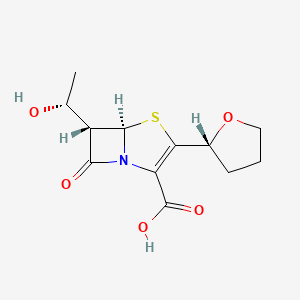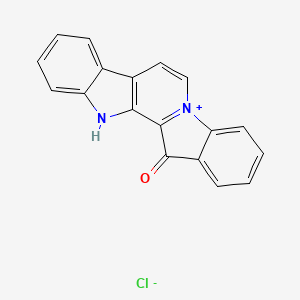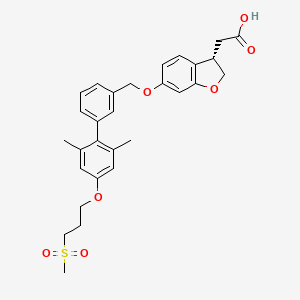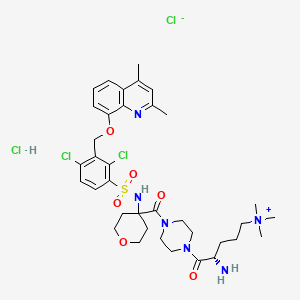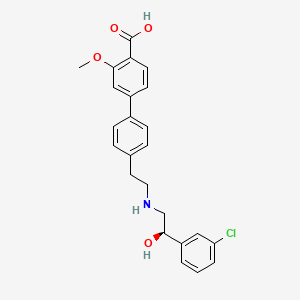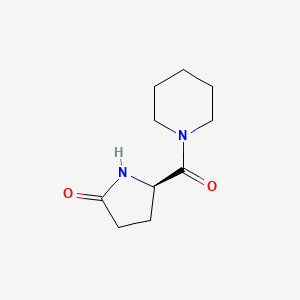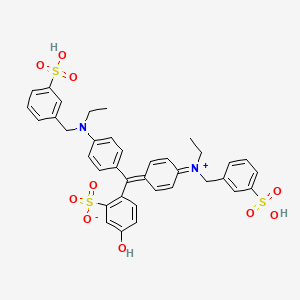
Gramicidin
Übersicht
Beschreibung
Gramicidin, also known as this compound D, is a mix of ionophoric antibiotics, this compound A, B, and C, which make up about 80%, 5%, and 15% of the mix, respectively . They can be extracted from Brevibacillus brevis soil bacteria . Gramicidins are linear peptides with 15 amino acids . They work as antibiotics against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, but not well against gram-negative ones like E. coli .
Synthesis Analysis
This compound S synthetases were found and purified by DEAE-cellulose chromatography and CM-chromatography from cell debris of Bacillus brevis Nagano . It specifically aggregated and inactivated this compound S synthetases 1 (GS1) and 2 (GS2) . The search for new active non-cytotoxic GS analogs has generally employed the following methods: design and synthesis of novel GS analogs, the secondary structure analysis of these compounds in aqueous solution, and the activity study on both bacterial strains and erythrocytes .Molecular Structure Analysis
The structure of a parallel left-handed double-helical form of this compound was detected by circular dichroism spectroscopy and determined using 500 and 600 MHz NMR in CaCl2/methanol solution .Chemical Reactions Analysis
This compound D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .Physical And Chemical Properties Analysis
This compound A is a hydrophobic linear polypeptide that forms channels in phospholipid membranes that are specific for monovalent cations . It has the sequence (Sarges and Witkop, 1965): HCO-L-val-gly-L-ala-D-leu-L-ala-D-val-L-val-D-val-L-trp-D-leu-L-trp-D-leu-L-trp-D-leu-L-trp-NHCH2CH2OH .Wissenschaftliche Forschungsanwendungen
Antibiotikaresistenzbekämpfer
Gramicidin hat sich als potenzieller Wirkstoff gegen Antibiotikaresistenz erwiesen. Es ist ein natürliches antimikrobielles Peptid (AMP), das klassische Antibiotika ersetzen kann . Es verfügt über ein hohes Potenzial von nahezu 100%igen Tötungmechanismen gegen die meisten grampositiven und einige gramnegativen Bakterien sowie Pilze . Dies macht es zu einem vielversprechenden alternativen Antibiotikum für die Zukunft .
Therapeutisches Mittel
This compound wirkt als starkes therapeutisches Mittel im Bereich der Arzneimittelforschung und Pharmazeutik . Es interagiert mit Membranen/Lipiddoppelschichten und trägt so zu seinen antimikrobiellen Eigenschaften bei . Die Verbesserung des this compound-Peptids könnte zu seinem Einsatz als effizientes therapeutisches Peptid in der pharmazeutischen Industrie führen .
Topische Anwendungen
This compound wird derzeit als Inhaltsstoff in topischen Cremes oder Tropfen zur Behandlung infizierter oberflächlicher Wunden sowie von Infektionen der Augen, Nase und des Rachens verschrieben . Seine Verwendung ist jedoch aufgrund der hämolytischen Wirkung des Peptids auf topische Anwendungen beschränkt .
Antibakterielles Peptid
This compound S (GS) hat eine herausragende Aktivität gegen resistente, persistente und Biofilmzellen von Staphylokokken und Enterokokken gezeigt . Es ist wirksamer als andere Peptide wie Temporin L (TL) und der angeborene Abwehrregulator IDR- .
Biofilminhibitor
This compound S hat die niedrigsten minimalen Biofilminhibition-Konzentrationen gegenüber Stämmen mit der größten Biofilmbiomasse gezeigt . In reifen Biofilmen tötet nur GS die Zellen aller untersuchten Stämme vollständig ab .
Antipersistenz-Aktivität
This compound S zeigt Antipersistenz-Aktivität aufgrund seiner erhöhten Stabilität, ausgeprägten Zell-Penetrationsfähigkeit und effektiven Nutzung mehrerer Modi der antibakteriellen Wirkung .
Wirkmechanismus
Target of Action
Gramicidin, a potent antimicrobial peptide, primarily targets bacterial membranes . It has a strong preference for gram-positive cell membranes . The primary role of these targets is to maintain the integrity of the bacterial cell and regulate the transport of substances in and out of the cell.
Mode of Action
This compound interacts with its targets by binding to and inserting itself into bacterial membranes . This interaction results in the disruption and permeabilization of the membrane . This compound forms a transmembrane channel that allows the passage of monovalent cations (H+, Na+, and K+) . This disrupts the ion concentration gradients across the plasma and organelle membranes, which are crucial for cellular homeostasis .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It disrupts the phospholipid bilayer of the cell membrane, preventing the functioning of the cell membrane . The diminished H+ gradient in the mitochondria inhibits ATP synthesis . This leads to a reduction in ATP pools and inhibition of DNA, RNA, and protein synthesis , which are essential for the survival and growth of the bacteria.
Pharmacokinetics
It’s known that this compound is used primarily as a topical antibiotic , suggesting that
Safety and Hazards
Gramicidin A is used only on the skin as a lotion or ointment because it is highly hemolytic . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections . A new approach has been utilized by scientists to transform this compound A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83-,84+,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-SORVKSEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1882.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1405-97-6 | |
| Record name | Gramicidin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Gramicidin primarily targets bacterial cell membranes. It forms transmembrane channels, disrupting the membrane's integrity and leading to leakage of ions, particularly potassium []. This disrupts the cell's electrochemical gradient, ultimately leading to cell death [, ]. this compound A has also been shown to inhibit oxidative phosphorylation and glycolysis, leading to cellular energy depletion and non-apoptotic cell death in renal cell carcinoma cells [].
ANone: this compound refers to a family of structurally related peptides, with this compound A being the most studied.
ANone: this compound's performance and applications are influenced by various conditions:
- Solvent Dependence: this compound A adopts different conformations depending on the solvent, influencing its channel-forming ability [, , ].
- Lipid Composition: Channel properties are influenced by the lipid composition of the membrane. For example, this compound A-mediated K+ flux is augmented in vesicles made of plasmenylcholine compared to phosphatidylcholine [].
- Electric Field: The structure and integrity of this compound-containing oriented bilayers are influenced by the applied electric potential. Potentials exceeding a certain threshold can lead to film swelling and altered this compound orientation [].
A: this compound itself is not known to possess catalytic properties. Its primary mode of action is based on its ability to form ion channels and disrupt membrane integrity [, ]. This property makes it useful as a tool in research and potential therapeutic applications. For example, this compound A has been explored as a component in biosensors, where its conductance changes in response to the presence of specific ions [].
ANone: Computational approaches have provided valuable insights into this compound's structure and function:
- Molecular Dynamics (MD) simulations: Simulations have been used to study ion transport through the this compound A channel, revealing details about water structure, ion selectivity, and the influence of ion concentration [].
- Modeling Conductance Changes: Mathematical models have been developed to simulate how the presence of electric charges near the channel entrance influences this compound A conductance, providing a basis for its use in biochemical sensors [].
ANone: Modifications to this compound's structure impact its activity and properties:
- Ring Size: In cyclic this compound S analogs, ring size plays a crucial role in determining secondary structure, lipid binding, and biological activity. Analogs with 10-12 residues in the ring showed the strongest antibacterial activity, while those with larger or smaller rings had reduced or no activity [, ].
- Amino Acid Substitutions: Replacing specific amino acids affects channel properties. For example, substituting tryptophan with phenylalanine in this compound A significantly alters channel conductance [].
- Charge Introduction: Introducing negative charges near the channel mouth increases the cation transport rate in this compound A channels. Hybrid channels with asymmetric charge distributions exhibit distinct current-voltage characteristics [, ].
ANone: this compound's formulation is crucial for its practical applications.
- Solubility Issues: this compound's hydrophobic nature limits its water solubility. Chemical derivatization, such as succinylation, has been explored to enhance water solubility while maintaining biological activity [].
- Formulation Strategies: Incorporating this compound S into colloidal solutions with surfactants, like propylene glycol and polysorbate-80, significantly enhances its solubility and antimicrobial activity [].
ANone: The provided research papers primarily focus on the fundamental biochemical and biophysical properties of this compound. Information related to specific Safety, Health, and Environment (SHE) regulations and compliance is not covered in these papers.
- Mechanism of Action: this compound's primary mechanism involves disrupting bacterial membrane integrity through ion channel formation [].
- Cell Permeability: this compound can induce potassium leakage from and sodium influx into human erythrocytes, suggesting its ability to form cation channels in these cells as well [].
A:
- In vitro activity: this compound S exhibits potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as yeast []. It also effectively inhibits the growth of ovarian cancer cells in vitro by triggering apoptosis [].
- In vivo activity: this compound A effectively reduces the growth of renal cell carcinoma tumor xenografts in vivo [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





